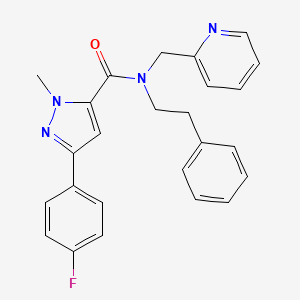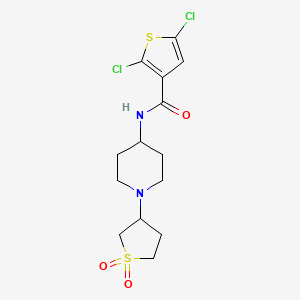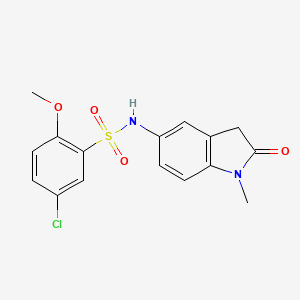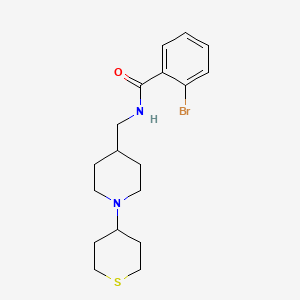![molecular formula C15H18N2O B2445994 N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide CAS No. 2305423-59-8](/img/structure/B2445994.png)
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide, also known as DIM-2-Eno, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the inhibition of NF-κB signaling pathway, which is known to regulate the production of pro-inflammatory cytokines and promote cell survival in cancer cells. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in inflammation, cell survival, and apoptosis. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has also been shown to regulate the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide in lab experiments is its ability to selectively target the NF-κB signaling pathway, which is known to play a critical role in several diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide. One of the areas of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of novel targets of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide with improved pharmacological properties is an area of active research.
Métodos De Síntesis
The synthesis of N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide involves the reaction between 1,5-dimethylindole and acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
N-[1-(1,5-dimethylindol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-5-15(18)16-11(3)13-9-17(4)14-7-6-10(2)8-12(13)14/h5-9,11H,1H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTHQSPSTKKKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)




![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)



![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2445933.png)
